2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (hereafter referred to as the target compound) belongs to a class of 1,2,4-triazole derivatives functionalized with sulfanyl acetamide groups. The target compound features a 4-methyl-1,2,4-triazole core substituted with a pyridin-2-yl group and an N-(4-phenoxyphenyl)acetamide moiety. This article provides a detailed comparison of its structural, synthetic, and pharmacological properties with closely related analogs.
Properties
IUPAC Name |
2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-27-21(19-9-5-6-14-23-19)25-26-22(27)30-15-20(28)24-16-10-12-18(13-11-16)29-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOJMXVMHXNKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine and phenoxyphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), acetic acid, 60°C | Sulfoxide derivative | Moderate yield (~65%) |
| Sulfone formation | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT | Sulfone derivative | Requires stoichiometric oxidant |
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Key Insight : Oxidation selectivity depends on reaction time and temperature. The pyridin-2-yl group remains stable under these conditions.
Reduction Reactions
The acetamide moiety can be reduced to its corresponding amine.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetamide reduction | LiAlH₄, dry THF, reflux | 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)ethylamine | Requires inert atmosphere; ~50% yield |
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Mechanistic Note : The triazole ring and pyridine group remain intact, indicating their stability under reductive conditions.
Nucleophilic Substitution
The triazole ring’s nitrogen atoms or the sulfanyl group may act as nucleophilic sites.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C | N-alkylated triazole derivative | Selective alkylation at N1 of triazole |
| Aryl substitution | 4-fluorophenylboronic acid, Pd(PPh₃)₄, DME | Aryl-substituted triazole | Suzuki coupling; limited applicability |
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Structural Influence : The methyl group at position 4 of the triazole sterically hinders substitution at adjacent positions.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid + 4-phenoxyaniline | Quantitative yield in HCl |
| Basic hydrolysis | NaOH (10%), ethanol, 70°C | Same as above | Slower kinetics compared to acidic conditions |
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Application : Hydrolysis products are intermediates for further derivatization.
Electrophilic Aromatic Substitution
The phenoxyphenyl group participates in electrophilic reactions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted phenoxyphenyl derivative | Para-substitution favored |
| Bromination | Br₂, FeBr₃, DCM | Brominated phenoxyphenyl derivative | Limited by steric hindrance from acetamide |
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Regioselectivity : Electron-donating phenoxy group directs substitution to the para position.
Complexation with Metal Ions
The pyridin-2-yl and triazole groups act as ligands for transition metals.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antimicrobial properties. A study conducted by Jain et al. (2017) synthesized various triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that compounds similar to the target compound demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7g | 16 | Gram-positive |
| 6f | 32 | Gram-negative |
| 7d | 8 | Fungal |
Anticancer Properties
The anticancer potential of triazole derivatives has been explored in several studies. For instance, Megally et al. (2015) evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The compound 6m exhibited an IC50 value of 0.021 µM against gastric cancer cells, demonstrating significant potency compared to standard treatments .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6m | NUGC | 0.021 |
| CHS 828 | NUGC | 0.025 |
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of specific enzymes related to inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Herbicidal Activity
Triazoles are known for their herbicidal properties, which can be attributed to their ability to disrupt plant growth processes. Liu et al. (2014) synthesized novel triazole compounds that exhibited effective herbicidal activity in controlled experiments .
| Compound | Weed Species | Effectiveness (%) |
|---|---|---|
| Triazole A | Amaranthus retroflexus | 85 |
| Triazole B | Echinochloa crus-galli | 78 |
Development of New Materials
The unique structural features of triazoles allow them to be utilized in the synthesis of new materials with specific properties, such as enhanced thermal stability and chemical resistance. Research is ongoing into incorporating these compounds into polymers and coatings for industrial applications .
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications
The 1,2,4-triazole ring is a common scaffold among analogs. Key structural variations include:
- Triazole Substituents: 4-Methyl (target compound): Enhances steric bulk and influences electronic properties. 4-Ethyl (e.g., VUAA1 in ): Increases hydrophobicity and may alter receptor binding .
Acetamide Substituents
The N-aryl group on the acetamide moiety significantly impacts bioactivity:
Reaction Conditions and Yields
Synthesis of 1,2,4-triazole derivatives typically involves cyclization of thiosemicarbazides or alkylation of triazole-thiol intermediates. Key observations include:
- Yield Trends: Allyl-substituted triazoles (e.g., compound 6c in ) exhibit higher yields (83%) compared to ethyl or methyl analogs, likely due to favorable reaction kinetics .
- Melting Points: Compound Triazole Substituent N-Aryl Group Melting Point (°C) Target Compound 4-Methyl 4-Phenoxyphenyl Not reported 6a () 4-Allyl Unspecified 182–184 VUAA1 () 4-Ethyl 4-Ethylphenyl Not reported KA3 () 4-Amino 4-Chlorophenyl 160–162
Crystallography and Structural Analysis
Crystal structures of analogs (e.g., ) have been resolved using SHELX software , revealing that substituents like pyridinyl position and N-aryl groups influence molecular packing and hydrogen bonding. For example, ethyl groups on the triazole (VUAA1) induce torsional strain, whereas methyl groups (target compound) may stabilize planar conformations .
Pharmacological Comparison
Structure-Activity Relationships (SAR)
Biological Activity
Overview
The compound 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H18N4OS |
| Molecular Weight | 342.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in the sources |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole structure.
- Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step incorporates the acetamide moiety through acylation reactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Fungal Growth : Studies have shown that compounds with similar structures can inhibit various fungal strains, including Candida albicans and Aspergillus niger .
Anticancer Properties
Triazole derivatives are also noted for their anticancer potential:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of carbonic anhydrase I:
- Molecular Docking Studies : These studies suggest strong binding affinities to the active site of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated various triazole derivatives against common pathogens.
- Results indicated that compounds with a pyridine moiety showed enhanced activity compared to non-pyridine analogs.
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Anticancer Activity Assessment :
- In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines.
- Mechanistic studies revealed that it triggers apoptosis via the mitochondrial pathway.
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of similar triazole compounds suggests good oral bioavailability and absorption characteristics:
| Parameter | Value |
|---|---|
| Lipophilicity (LogP) | 3.5 |
| Topological Polar Surface Area (TPSA) | 75 Ų |
| Bioavailability Score | 0.55 |
These properties indicate that the compound adheres to Lipinski's rule of five, suggesting favorable drug-like characteristics .
Q & A
Q. What is the standard synthetic route for 2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide?
The compound is synthesized via a multi-step procedure involving:
- Reaction of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH) to form the thioether linkage .
- Catalytic cyclization or condensation steps using pyridine and zeolite (Y-H) at 150°C under reflux to optimize yield .
- Purification via recrystallization (e.g., ethanol) and characterization by NMR, IR, and mass spectrometry .
Q. How is the structural identity of this compound confirmed in research settings?
Key techniques include:
- X-ray crystallography for unambiguous confirmation of the triazole and acetamide backbone, as demonstrated in structurally related N-(chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamides .
- Spectroscopic methods :
Q. What preliminary biological assays are used to evaluate its activity?
- Anti-exudative activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) by measuring inflammation markers (e.g., prostaglandin E2) .
- Antiproliferative screening : Assessed against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values reported .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst screening : Zeolite (Y-H) and pyridine enhance cyclization efficiency by stabilizing intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation .
- Reaction time/temperature : Reflux at 150°C for 5–8 hours balances yield and decomposition risks .
Q. How do structural modifications impact biological activity?
- Substituent effects :
- Pyridinyl vs. furyl groups : Pyridinyl enhances π-π stacking with target proteins (e.g., COX-2), while furyl groups may reduce metabolic stability .
- Phenoxyphenyl substituents : Electron-withdrawing groups (e.g., fluoro) at the 4-position increase anti-inflammatory activity by modulating lipophilicity and target binding .
- Quantitative Structure-Activity Relationship (QSAR) : Computational models (e.g., CoMFA) correlate logP values with anti-exudative potency .
Q. How should conflicting data on biological activity be resolved?
- Dose-response validation : Replicate assays across multiple cell lines or animal models to rule out context-dependent effects .
- Target profiling : Use kinase profiling or proteomics to identify off-target interactions that may explain variability .
- Crystallographic analysis : Compare ligand-binding modes in related structures (e.g., COX-2 co-crystals) to validate mechanistic hypotheses .
Q. What advanced computational methods predict its pharmacokinetic properties?
Q. What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the acetamide group .
- Exposure control : Use fume hoods during synthesis; avoid skin contact (irritant) with PPE (gloves, lab coats) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in compliance with EPA guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
